2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N,N-dicyclohexylacetamide
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Overview
Description
2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N,N-dicyclohexylacetamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of triazinoindole derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N,N-dicyclohexylacetamide typically involves the condensation of tricyclic compounds. One common method involves the condensation of 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione with chloro N-phenylacetamides . The tricyclic compound is obtained by the condensation of isatin with thiosemicarbazide . The reaction conditions often include the use of solvents such as methanol and dichloromethane, and the product is purified through various chromatographic techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N,N-dicyclohexylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and triazino moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N,N-dicyclohexylacetamide has several scientific research applications:
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N,N-dicyclohexylacetamide involves its ability to bind to specific molecular targets. For instance, it acts as an iron chelator, selectively binding to ferrous ions and disrupting iron metabolism in cells . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(5-chloropyridin-2-yl)acetamide: This compound shares a similar core structure but has a different substituent at the acetamide moiety.
N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides: These compounds have various aryl groups attached to the acetamide moiety, leading to different biological activities.
Uniqueness
The uniqueness of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N,N-dicyclohexylacetamide lies in its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to selectively bind to ferrous ions and its potential antiproliferative activity against cancer cells make it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H29N5OS |
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Molecular Weight |
423.6 g/mol |
IUPAC Name |
N,N-dicyclohexyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C23H29N5OS/c29-20(28(16-9-3-1-4-10-16)17-11-5-2-6-12-17)15-30-23-25-22-21(26-27-23)18-13-7-8-14-19(18)24-22/h7-8,13-14,16-17H,1-6,9-12,15H2,(H,24,25,27) |
InChI Key |
RDGZMHHUXSDDFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3 |
Origin of Product |
United States |
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